Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate

Vue d'ensemble

Description

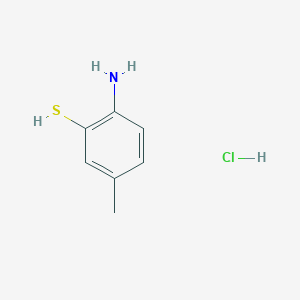

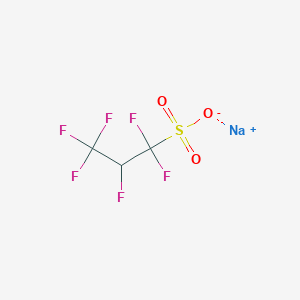

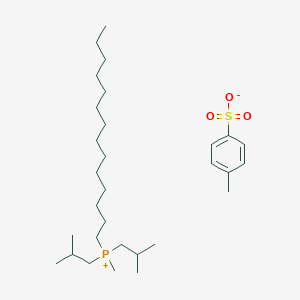

Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate is a chemical compound with the molecular formula C3HF6NaO3S . It has a molecular weight of 254.08 .

Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), fluorine (F), sodium (Na), oxygen (O), and sulfur (S) atoms . The exact mass is 253.94500 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as melting point, boiling point, and density are not available in the retrieved sources .Applications De Recherche Scientifique

Applications in Organic Synthesis

This compound is closely related to trifluoromethanesulfonyl chloride (CF3SO2Cl) and sodium trifluoromethanesulfinate (CF3SO2Na), which are reagents used in organic synthesis for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation, and chlorination reactions. These reagents facilitate the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds under specific conditions, showcasing their versatility in modifying molecular structures with fluorinated groups for increased reactivity and stability in pharmaceuticals and agrochemicals (Chachignon, Guyon, & Cahard, 2017).

Environmental Degradation Studies

Research has focused on the degradation of polyfluoroalkyl chemicals, which include compounds related to sodium 1,1,2,3,3,3-hexafluoropropanesulfonate. These studies are crucial for understanding the environmental fate of these persistent chemicals, highlighting the importance of assessing microbial degradation pathways and their transformation products. This knowledge aids in evaluating the ecological and human health impacts of these substances (Liu & Avendaño, 2013).

Energy Storage Applications

The advancement of sodium-metal batteries, particularly sodium-sulfur batteries, represents another significant area of application. Research into the electrochemical properties and challenges associated with sodium metal anodes has led to better understanding and improvement of sodium-based energy storage solutions. These studies are pivotal for developing safer, more efficient batteries for future renewable energy systems (Lee, Paek, Mitlin, & Lee, 2019). Furthermore, the exploration of room-temperature sodium-sulfur batteries offers a promising avenue for low-cost, high-energy-density storage technologies, addressing some of the limitations faced by lithium-ion batteries (Kumar, Kuhar, & Kanchan, 2018).

Material Science and Engineering

Investigations into the structural complexities and diffusion mechanisms of sodium ions in materials like NaxTiS2 have provided insights into potential applications in battery technologies. Understanding the sodium-ion diffusion within these materials can lead to the development of more efficient and durable sodium-ion batteries, essential for energy storage applications (Wiedemann, Suard, & Lerch, 2019).

Safety and Hazards

Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate is classified as dangerous with the signal word “Danger” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H301+H311+H331-H315-H319-H317, indicating toxicity if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation and allergic skin reaction . The safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Propriétés

IUPAC Name |

sodium;1,1,2,3,3,3-hexafluoropropane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6O3S.Na/c4-1(2(5,6)7)3(8,9)13(10,11)12;/h1H,(H,10,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHRQLVXRDQUPM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)S(=O)(=O)[O-])F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF6NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635727 | |

| Record name | Sodium 1,1,2,3,3,3-hexafluoropropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3916-24-3 | |

| Record name | Sodium 1,1,2,3,3,3-hexafluoropropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(4-chlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]thiophene-3-carboxylate](/img/structure/B3336776.png)

![4-(3-methoxy-4-phenylmethoxyphenyl)-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one](/img/structure/B3336799.png)